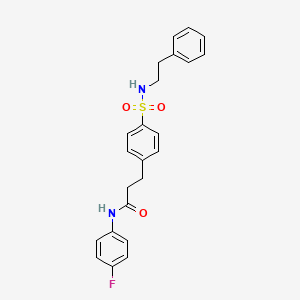
N-(4-fluorophenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as FPS-ZM1 and is used as a selective antagonist of GPR40, a G protein-coupled receptor that is involved in glucose homeostasis and insulin secretion. FPS-ZM1 has been widely studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Wirkmechanismus
FPS-ZM1 acts as a selective antagonist of GPR40, a G protein-coupled receptor that is involved in glucose homeostasis and insulin secretion. By blocking the activity of GPR40, FPS-ZM1 reduces the secretion of insulin and promotes glucose uptake in tissues such as muscle and adipose tissue.
Biochemical and Physiological Effects:
FPS-ZM1 has been shown to improve glucose homeostasis and insulin secretion in animal models of type 2 diabetes. It has also been shown to reduce food intake and body weight in animal models of obesity. FPS-ZM1 has been found to have no significant effects on blood pressure, heart rate, or other physiological parameters.
Vorteile Und Einschränkungen Für Laborexperimente
FPS-ZM1 is a highly selective antagonist of GPR40, which makes it a valuable tool for studying the role of GPR40 in glucose homeostasis and insulin secretion. However, its high selectivity also limits its use in studying the effects of other G protein-coupled receptors that may be involved in glucose homeostasis and insulin secretion.
Zukünftige Richtungen
1. Further studies are needed to determine the long-term effects of FPS-ZM1 on glucose homeostasis and insulin secretion in animal models and humans.
2. The potential therapeutic applications of FPS-ZM1 in the treatment of diabetes, obesity, and other metabolic disorders should be further explored.
3. The development of more selective GPR40 antagonists may provide new insights into the role of GPR40 in glucose homeostasis and insulin secretion.
4. The effects of FPS-ZM1 on other physiological parameters should be further studied to determine its safety and potential side effects.
Synthesemethoden
The synthesis of FPS-ZM1 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-bromobenzene-1-sulfonyl chloride to form 4-fluoro-N-(4-sulfonylphenyl)aniline. This intermediate is then reacted with N-phenethyl-4-aminobenzenesulfonamide to form N-(4-fluorophenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
FPS-ZM1 has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose homeostasis and insulin secretion in animal models of type 2 diabetes. FPS-ZM1 has also been studied for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c24-20-9-11-21(12-10-20)26-23(27)15-8-19-6-13-22(14-7-19)30(28,29)25-17-16-18-4-2-1-3-5-18/h1-7,9-14,25H,8,15-17H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOWQNYYSCLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)
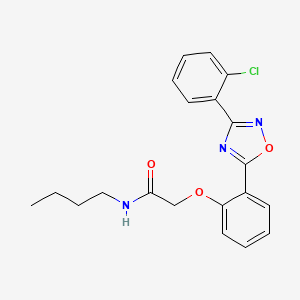


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)

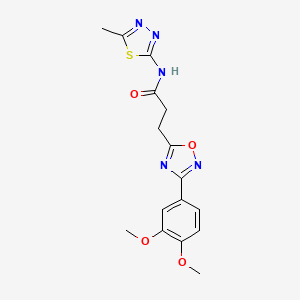
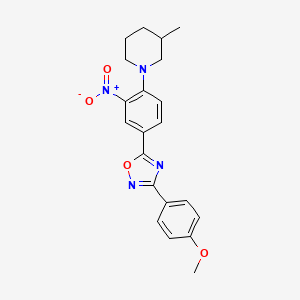
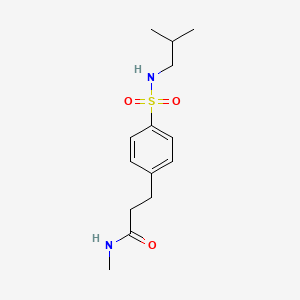
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)


